molecular formula C8H8BrNO B1143660 2-Bromo-1-phenyl-1-ethanone oxime CAS No. 14181-72-7

2-Bromo-1-phenyl-1-ethanone oxime

Cat. No.: B1143660
CAS No.: 14181-72-7
M. Wt: 214.06
InChI Key:
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-phenyl-1-ethanone oxime can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by the formation of the oxime. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The resulting 2-bromo-1-phenyl-1-ethanone is then treated with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the oxime .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-phenyl-1-ethanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Similar structure but lacks the oxime group.

    1-Phenyl-2-bromoethanone: Similar structure with a different substitution pattern.

    Benzoylmethyl bromide: Another brominated acetophenone derivative.

Uniqueness

2-Bromo-1-phenyl-1-ethanone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIZBNJPBHXWFN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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